disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid
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Overview
Description
Disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid is a chemical compound with the molecular formula C21H15ClNO4PSNa2. It is known for its unique properties and applications in various scientific fields. This compound is typically found as a solid, often appearing as a white to light yellow crystalline powder. It is soluble in water but insoluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid generally involves multiple steps. One common method includes the reaction of 4-chlorophenylthiol with a phosphonomethylating agent under controlled conditions. The reaction is typically carried out in an aqueous medium, followed by the addition of sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pH, and reaction time to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phosphonic acids depending on the nucleophile used.
Scientific Research Applications
Disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe in biological assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of optical materials, dyes, and as a core reagent in chemiluminescent assays
Mechanism of Action
The mechanism of action of disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also act as a fluorescent probe, emitting light upon excitation, which is useful in various imaging techniques .
Comparison with Similar Compounds
Disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid is similar to other bisphosphonates such as etidronic acid and clodronic acid. it is unique due to its specific structural features and the presence of the chlorophenyl group, which imparts distinct chemical and physical properties .
List of Similar Compounds
Etidronic acid: A bisphosphonate used in the treatment of bone disorders.
Clodronic acid: Another bisphosphonate with applications in treating hypercalcemia and bone metastases.
Tiludronic acid: Used in the treatment of Paget’s disease of bone
Properties
Molecular Formula |
C7H9ClNa2O6P2S+2 |
---|---|
Molecular Weight |
364.59 g/mol |
IUPAC Name |
disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1 |
InChI Key |
SKUHWSDHMJMHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC(P(=O)(O)O)P(=O)(O)O)Cl.[Na+].[Na+] |
Origin of Product |
United States |
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